Cas no 2680869-27-4 (2-methyl({1-(prop-2-en-1-yloxy)carbonylazepan-4-yl})aminoacetic acid)

2-methyl({1-(prop-2-en-1-yloxy)carbonylazepan-4-yl})aminoacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2680869-27-4
- 2-[methyl({1-[(prop-2-en-1-yloxy)carbonyl]azepan-4-yl})amino]acetic acid
- EN300-28283373
- 2-methyl({1-(prop-2-en-1-yloxy)carbonylazepan-4-yl})aminoacetic acid
-
- Inchi: 1S/C13H22N2O4/c1-3-9-19-13(18)15-7-4-5-11(6-8-15)14(2)10-12(16)17/h3,11H,1,4-10H2,2H3,(H,16,17)
- InChI Key: KRYLVTUHBBYMHD-UHFFFAOYSA-N
- SMILES: O(CC=C)C(N1CCCC(CC1)N(C)CC(=O)O)=O
Computed Properties
- Exact Mass: 270.15795719g/mol
- Monoisotopic Mass: 270.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.1Ų
- XLogP3: -1
2-methyl({1-(prop-2-en-1-yloxy)carbonylazepan-4-yl})aminoacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28283373-0.25g |
2-[methyl({1-[(prop-2-en-1-yloxy)carbonyl]azepan-4-yl})amino]acetic acid |
2680869-27-4 | 95.0% | 0.25g |
$1393.0 | 2025-03-19 | |
Enamine | EN300-28283373-0.05g |
2-[methyl({1-[(prop-2-en-1-yloxy)carbonyl]azepan-4-yl})amino]acetic acid |
2680869-27-4 | 95.0% | 0.05g |
$1272.0 | 2025-03-19 | |
Enamine | EN300-28283373-10g |
2-[methyl({1-[(prop-2-en-1-yloxy)carbonyl]azepan-4-yl})amino]acetic acid |
2680869-27-4 | 10g |
$6512.0 | 2023-09-08 | ||
Enamine | EN300-28283373-1.0g |
2-[methyl({1-[(prop-2-en-1-yloxy)carbonyl]azepan-4-yl})amino]acetic acid |
2680869-27-4 | 95.0% | 1.0g |
$1515.0 | 2025-03-19 | |
Enamine | EN300-28283373-2.5g |
2-[methyl({1-[(prop-2-en-1-yloxy)carbonyl]azepan-4-yl})amino]acetic acid |
2680869-27-4 | 95.0% | 2.5g |
$2969.0 | 2025-03-19 | |
Enamine | EN300-28283373-10.0g |
2-[methyl({1-[(prop-2-en-1-yloxy)carbonyl]azepan-4-yl})amino]acetic acid |
2680869-27-4 | 95.0% | 10.0g |
$6512.0 | 2025-03-19 | |
Enamine | EN300-28283373-5g |
2-[methyl({1-[(prop-2-en-1-yloxy)carbonyl]azepan-4-yl})amino]acetic acid |
2680869-27-4 | 5g |
$4391.0 | 2023-09-08 | ||
Enamine | EN300-28283373-1g |
2-[methyl({1-[(prop-2-en-1-yloxy)carbonyl]azepan-4-yl})amino]acetic acid |
2680869-27-4 | 1g |
$1515.0 | 2023-09-08 | ||
Enamine | EN300-28283373-5.0g |
2-[methyl({1-[(prop-2-en-1-yloxy)carbonyl]azepan-4-yl})amino]acetic acid |
2680869-27-4 | 95.0% | 5.0g |
$4391.0 | 2025-03-19 | |
Enamine | EN300-28283373-0.1g |
2-[methyl({1-[(prop-2-en-1-yloxy)carbonyl]azepan-4-yl})amino]acetic acid |
2680869-27-4 | 95.0% | 0.1g |
$1332.0 | 2025-03-19 |
2-methyl({1-(prop-2-en-1-yloxy)carbonylazepan-4-yl})aminoacetic acid Related Literature
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
Additional information on 2-methyl({1-(prop-2-en-1-yloxy)carbonylazepan-4-yl})aminoacetic acid
Introduction to 2-Methyl({1-(Prop-2-en-1-yloxy)carbonylazepan-4-yl})aminoacetic Acid (CAS No. 2680869-27-4)
2-Methyl({1-(Prop-2-en-1-yloxy)carbonylazepan-4-yl})aminoacetic acid (CAS No. 2680869-27-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications, particularly in the areas of neurology and cardiovascular diseases. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
The chemical structure of 2-methyl({1-(prop-2-en-1-yloxy)carbonylazepan-4-yl})aminoacetic acid is composed of a central azepane ring with a substituted propenyl ester and an aminoacetic acid moiety. The presence of these functional groups imparts unique properties to the molecule, making it a valuable candidate for further investigation. The azepane ring, a seven-membered nitrogen-containing heterocycle, is known for its stability and ability to form hydrogen bonds, which can enhance the compound's solubility and bioavailability.
The synthesis of 2-methyl({1-(prop-2-en-1-yloxy)carbonylazepan-4-yl})aminoacetic acid involves several steps, including the formation of the azepane ring and the subsequent functionalization with the propenyl ester and aminoacetic acid groups. One common approach is to start with an azepane derivative and introduce the propenyl ester through a nucleophilic substitution reaction. The aminoacetic acid moiety can then be added via an amide coupling reaction. Recent advancements in synthetic methodologies have led to more efficient and scalable processes, making it feasible to produce this compound on a larger scale for preclinical and clinical studies.
In terms of biological activities, 2-methyl({1-(prop-2-en-1-yloxy)carbonylazepan-4-yl})aminoacetic acid has shown promising results in various in vitro and in vivo models. Studies have demonstrated its potential as a modulator of GABA receptors, which are crucial for regulating neuronal excitability and synaptic transmission. By interacting with these receptors, the compound may have applications in treating neurological disorders such as epilepsy and anxiety disorders. Additionally, preliminary data suggest that it may also exhibit cardioprotective effects by reducing oxidative stress and inflammation in cardiac tissues.
The pharmacokinetic properties of 2-methyl({1-(prop-2-en-1-yloxy)carbonylazepan-4-yl})aminoacetic acid have been extensively studied to understand its behavior in biological systems. In vitro assays have shown that the compound has good solubility and stability under physiological conditions. In vivo studies using animal models have indicated that it is well-absorbed following oral administration and has a favorable distribution profile, with significant concentrations observed in target tissues such as the brain and heart. These properties make it an attractive candidate for further development as a therapeutic agent.
To further validate its therapeutic potential, several clinical trials are currently underway to evaluate the safety and efficacy of 2-methyl({1-(prop-2-en-1-yloxy)carbonylazepan-4-yl})aminoacetic acid. Early-phase trials have shown promising results, with no major adverse effects reported at therapeutic doses. Ongoing studies are focusing on optimizing dosing regimens and exploring combination therapies with other drugs to enhance treatment outcomes.
In conclusion, 2-methyl({1-(prop-2-en-1-yloxy)carbonylazepan-4-yl})aminoacetic acid (CAS No. 2680869-27-4) is a promising compound with a unique chemical structure that offers potential therapeutic benefits in multiple disease areas. Its favorable pharmacological properties and promising preclinical data make it an exciting candidate for further research and development. As more studies are conducted, it is anticipated that this compound will contribute significantly to the advancement of medicinal chemistry and pharmaceutical sciences.
2680869-27-4 (2-methyl({1-(prop-2-en-1-yloxy)carbonylazepan-4-yl})aminoacetic acid) Related Products
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)




